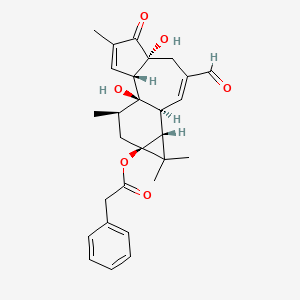
calcium;3,7-dimethyl-2-oxopurin-6-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium;3,7-dimethyl-2-oxopurin-6-olate is a chemical compound with the molecular formula C7H7CaN4O2+. It is a calcium salt of a purine derivative, which is known for its various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calcium;3,7-dimethyl-2-oxopurin-6-olate typically involves the reaction of 3,7-dimethyl-2-oxopurine with a calcium salt under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity. The process involves the use of high-purity reagents and controlled temperature and pH conditions to ensure the consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Calcium;3,7-dimethyl-2-oxopurin-6-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield various reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation states of the compound, while reduction may produce lower oxidation states .
Aplicaciones Científicas De Investigación
Calcium;3,7-dimethyl-2-oxopurin-6-olate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving purine derivatives.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in calcium metabolism and related disorders.
Industry: It is used in the production of various calcium-based products and materials.
Mecanismo De Acción
The mechanism of action of calcium;3,7-dimethyl-2-oxopurin-6-olate involves its interaction with specific molecular targets and pathways. The compound can bind to calcium receptors and modulate calcium signaling pathways, which play a crucial role in various physiological processes. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
Calcium carbonate (CaCO3): A common calcium compound used in various applications, including as a dietary supplement and in construction materials.
Calcium gluconate (C12H22CaO14): Used as a calcium supplement and in medical treatments for calcium deficiencies.
Calcium phosphate (Ca3(PO4)2): Widely used in the production of fertilizers and as a food additive
Uniqueness
Calcium;3,7-dimethyl-2-oxopurin-6-olate is unique due to its specific structure and the presence of the purine derivative, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
16484-85-8 |
|---|---|
Fórmula molecular |
C7H7CaN4O2+ |
Peso molecular |
219.23 g/mol |
Nombre IUPAC |
calcium;3,7-dimethyl-2-oxopurin-6-olate |
InChI |
InChI=1S/C7H8N4O2.Ca/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2;/h3H,1-2H3,(H,9,12,13);/q;+2/p-1 |
Clave InChI |
OXXSBBRVUIKPMA-UHFFFAOYSA-M |
SMILES canónico |
CN1C=NC2=C1C(=NC(=O)N2C)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine](/img/structure/B13731045.png)
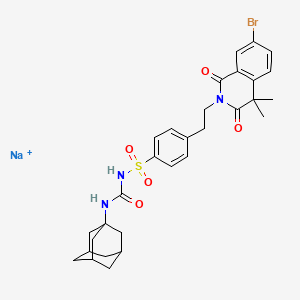


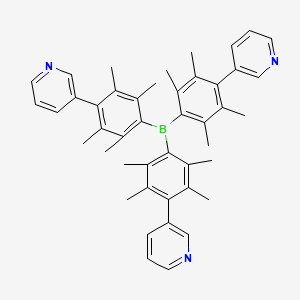



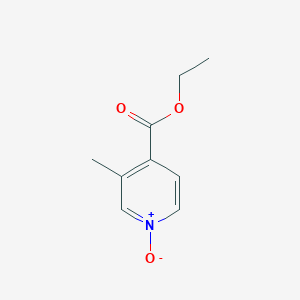
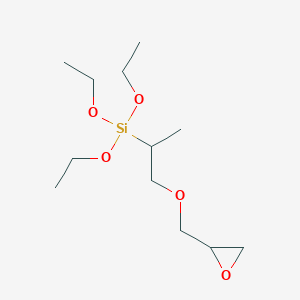
![2-(5-(4-Methoxyphenyl)-2-methyl-7-trifluoromethyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B13731086.png)


